molecular formula C22H20IN3O2S B11076283 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B11076283
M. Wt: 517.4 g/mol
InChI Key: MTPUJNZZLHPBTA-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a piperidine ring, and an iodophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole derivative, followed by the formation of the piperidine ring. The final step involves the introduction of the iodophenyl group and the pyrrole-2,5-dione moiety. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring may contribute to its overall stability and bioavailability.

Properties

Molecular Formula

C22H20IN3O2S

Molecular Weight

517.4 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20IN3O2S/c23-15-5-7-16(8-6-15)26-20(27)13-18(22(26)28)25-11-9-14(10-12-25)21-24-17-3-1-2-4-19(17)29-21/h1-8,14,18H,9-13H2

InChI Key

MTPUJNZZLHPBTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)I

Origin of Product

United States

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